[3-(2-Fluorophenyl)oxetan-3-yl]methanamine
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Overview
Description
[3-(2-Fluorophenyl)oxetan-3-yl]methanamine: is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol It is characterized by the presence of an oxetane ring substituted with a 2-fluorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route includes the cyclization of a suitable precursor to form the oxetane ring, followed by nucleophilic substitution reactions to introduce the desired substituents .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: [3-(2-Fluorophenyl)oxetan-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxetanes .
Scientific Research Applications
Chemistry: In chemistry, [3-(2-Fluorophenyl)oxetan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions of oxetane-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: The presence of the fluorophenyl group may impart specific biological activities, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create new materials with desirable characteristics .
Mechanism of Action
The mechanism of action of [3-(2-Fluorophenyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with various enzymes or receptors, modulating their activity. The oxetane ring can also influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparison with Similar Compounds
- [3-(2-Chlorophenyl)oxetan-3-yl]methanamine
- [3-(2-Bromophenyl)oxetan-3-yl]methanamine
- [3-(2-Methylphenyl)oxetan-3-yl]methanamine
Comparison: Compared to its analogs, [3-(2-Fluorophenyl)oxetan-3-yl]methanamine is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s electronic properties, reactivity, and biological activity.
Biological Activity
[3-(2-Fluorophenyl)oxetan-3-yl]methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 3-(2-Fluorophenyl)oxetan-3-yl) methanamine
- Molecular Formula : C10H12FNO
- Molecular Weight : 181.21 g/mol
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The oxetane ring is known to enhance metabolic stability and can influence the binding affinity towards specific targets.
Enzyme Inhibition
One significant area of interest is the compound's ability to inhibit aldehyde dehydrogenase (ALDH) isoforms. Studies have shown that modifications to the oxetane structure can lead to increased inhibitory activity against ALDH1A isoforms, which are implicated in various diseases, including cancer and neurodegeneration .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits antibacterial activity against several pathogenic strains, including:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest potential applications in treating infections caused by resistant bacterial strains .
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Notably, it exhibited significant cytotoxicity against:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 µM |
A549 (Lung Cancer) | 20 µM |
These findings indicate that this compound may serve as a lead compound for developing anticancer agents .
Case Study 1: ALDH Inhibition
In a study aimed at optimizing compounds for ALDH inhibition, this compound was found to significantly inhibit ALDH1A1 and ALDH1A3 isoforms with IC50 values of 0.26 µM and 0.42 µM, respectively. This suggests that the oxetane moiety enhances binding affinity, making it a promising candidate for further development in cancer therapeutics .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated potent activity with MIC values comparable to established antibiotics, indicating its potential as an alternative treatment option in the face of rising antibiotic resistance .
Properties
IUPAC Name |
[3-(2-fluorophenyl)oxetan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCONSAITBCSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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